molecular formula C6H10N4O2 B2970374 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine CAS No. 1004192-84-0

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B2970374
CAS No.: 1004192-84-0
M. Wt: 170.172
InChI Key: AGYDMAYMTURUBH-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a pyrazole-derived compound featuring a nitro group at position 3 and a methyl group at position 5 of the pyrazole ring, with an ethanamine side chain. For instance, 2-(4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-53-5) shares a nitro-pyrazole core but differs in substituent positioning (nitro at position 4 vs. 3), highlighting the importance of regiochemistry in reactivity and biological activity .

Pyrazole derivatives are known for their versatility in medicinal chemistry, acting as scaffolds for antimicrobial, antiviral, and psychoactive agents. The ethanamine side chain may enhance bioavailability by improving solubility or enabling interactions with biological targets, as seen in compounds like 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine, which demonstrated binding affinity for the Super antigen SMEZ-2 in molecular docking studies .

Preparation Methods

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The ethanamine moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Table 1: Key Structural and Functional Differences

Compound Name Pyrazole Substituents Side Chain Molecular Formula Molecular Weight Key References
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine 3-NO₂, 5-CH₃ Ethylamine C₆H₁₀N₄O₂* 170.17* Inferred
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine 4-NO₂ Ethylamine C₅H₈N₄O₂ 156.14
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine 1-CH₃, 5-pyrazole Methoxy-ethylamine C₇H₁₃N₃O 155.20
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Aryl substituents N-Benzyl-ethylamine C₁₈H₂₂INO₃ 413.28

*Estimated based on structural analogs.

  • Regiochemistry Impact : The position of the nitro group significantly alters electronic properties. For example, 3-nitro substitution (target compound) may confer greater electrophilicity to the pyrazole ring compared to 4-nitro derivatives, influencing reactivity in nucleophilic substitutions or redox reactions .
  • Methyl vs. Methoxy Groups : The 5-methyl group in the target compound likely enhances steric hindrance and lipophilicity compared to methoxy-containing analogs like 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine , which may improve solubility but reduce membrane permeability .

Pharmacological and Toxicological Profiles

  • NBOMe Series: Psychoactive NBOMe compounds (e.g., 25I-NBOMe) share an ethanamine backbone but incorporate aryl groups instead of pyrazole rings. These compounds exhibit potent serotonin receptor (5-HT₂A) agonism, leading to hallucinogenic effects and high toxicity. In contrast, pyrazole-ethanamine derivatives like the target compound are less studied for CNS activity but may show divergent pharmacological profiles due to reduced aryl interactions .
  • The nitro group in the target compound could enhance oxidative stress in pathogens, analogous to nitrated pharmaceuticals .

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

The synthesis of this compound typically involves the cyclization of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures. This compound serves as a building block for more complex heterocyclic compounds, which are valuable in pharmaceutical and agrochemical development.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The nitro group in the molecule can undergo reduction, forming reactive intermediates that interact with various enzymes, modulating their activity. This property is particularly relevant in the context of monoamine oxidases (MAOs), where certain pyrazole derivatives have shown reversible and non-competitive inhibition .

2. Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the disruption of cell cycle progression and induction of apoptosis .

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit potent anti-inflammatory activity in models such as carrageenan-induced paw edema in rats, suggesting that this compound could possess similar properties .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Interaction : The ethanamine moiety allows for hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity.
  • Nitro Group Reduction : The nitro group may be reduced to form reactive species that can covalently modify enzyme active sites or other biological macromolecules .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionReversible inhibition of MAOs
Anticancer ActivitySignificant antiproliferative effects against MCF-7 cells
Anti-inflammatoryPotent activity in carrageenan-induced edema model

Case Study: Anticancer Activity Evaluation

In a study evaluating various pyrazole derivatives, including those structurally related to this compound, researchers utilized the MTT assay to assess cell viability against HepG2 cells. Results indicated an IC50 value comparable to established anticancer agents, highlighting the compound's potential for further development .

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-5-4-6(10(11)12)8-9(5)3-2-7/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYDMAYMTURUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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